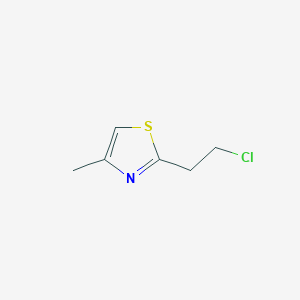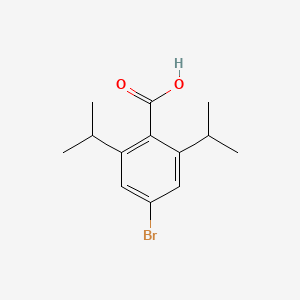
4-Bromo-2,6-diisopropylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-diisopropylbenzoic acid is a brominated derivative of benzoic acid, characterized by the presence of bromine and two isopropyl groups on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 2,6-Diisopropylbenzoic Acid: The compound can be synthesized by the bromination of 2,6-diisopropylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzoic acid with isopropyl chloride followed by bromination.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing 2,6-diisopropylbenzoic acid.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are often used.
Substitution: Nucleophiles like sodium hydroxide and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of hydrocarbons.
Substitution: Formation of various substituted benzoic acids.
Applications De Recherche Scientifique
4-Bromo-2,6-diisopropylbenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-bromo-2,6-diisopropylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
4-Bromobenzoic Acid: Lacks the isopropyl groups, making it less bulky and less reactive.
2,6-Diisopropylbenzoic Acid: Lacks the bromine atom, resulting in different reactivity and physical properties.
Uniqueness: 4-Bromo-2,6-diisopropylbenzoic acid is unique due to the combination of bromine and isopropyl groups, which confer distinct chemical and physical properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Propriétés
Formule moléculaire |
C13H17BrO2 |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
4-bromo-2,6-di(propan-2-yl)benzoic acid |
InChI |
InChI=1S/C13H17BrO2/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13(15)16/h5-8H,1-4H3,(H,15,16) |
Clé InChI |
ZNQUDJDCQZEUOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1C(=O)O)C(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


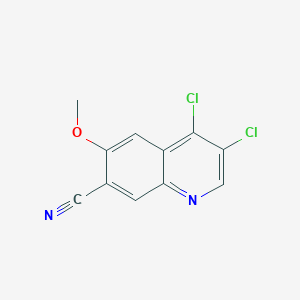

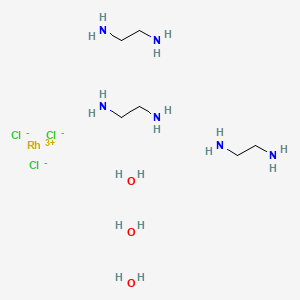
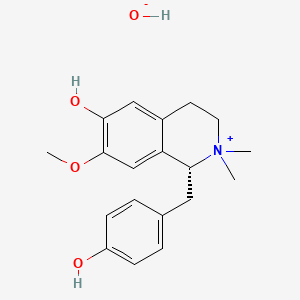
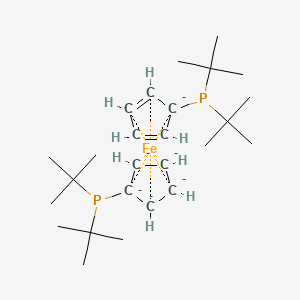
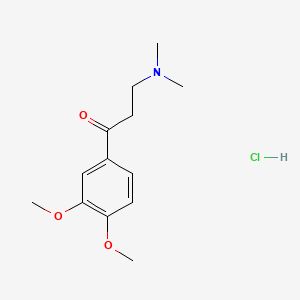
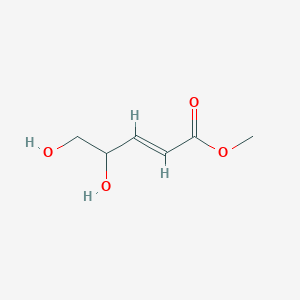



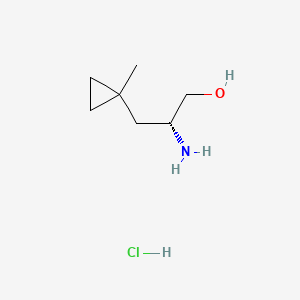
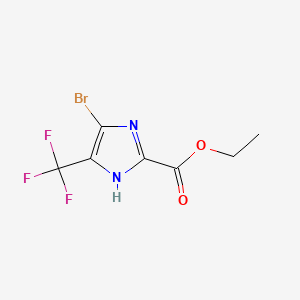
![1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15363445.png)
